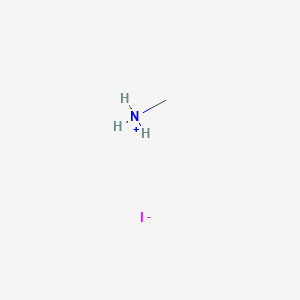

Methylammonium iodide

Overview

Description

Methylammonium iodide is an organic halide with a formula of CH3NH3I. It is an ammonium salt composed of methylamine and hydrogen iodide . The primary application for this compound, sometimes in combination with other methylammonium halides, is as a component of perovskite crystalline solar cells .

Synthesis Analysis

This compound (MAI) is a precursor for the synthesis of organic-inorganic hybrid perovskites . A modified solution deposition method has been used to synthesize uniform methylammonium lead iodide (MAPbI3) nanoplates, nanocubes, and nanorods . The morphology can be controlled by regulating the amounts of reactant MAI and the rate at which MAPbI3 precursor is added into toluene solution .Molecular Structure Analysis

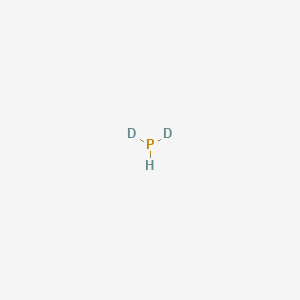

The monomer and dimer structures of this compound have been investigated theoretically . The calculations show that the hydrogen bonds are found to be the major factor that stabilizes the this compound monomers and dimers . The dimeric structure exhibits geometry with each iodine atom shared by two neighboring hydrogen atoms in the methylammonium cation molecules .Chemical Reactions Analysis

The hydrogen bonds in the this compound are proposed to be correlated with the three-dimensional halide perovskite buildup . The formation of the hydrogen bond that is available in the halide perovskite framework could be “historically” traced back as early as the precursor preparation .Physical And Chemical Properties Analysis

This compound has a molar mass of 158.96951 g/mol and appears as a white powder . It exhibits a broad absorption range and a band-gap of 1.6 eV .Scientific Research Applications

Materials Stability and Degradation Analysis : It's used in the study of the stability of organic-inorganic methylammonium lead iodide (MAPI) perovskite thin films under environmental stressors like elevated temperature, humidity, and light. Machine learning algorithms have been applied to infer the underlying dynamical differential equation from experimental data of degrading MAPI, aiding in the development of strategies to suppress degradation (Naik et al., 2021).

Photocatalytic Applications : Methylammonium lead iodide has been used in photocatalytic hydrogen generation from aqueous solutions, demonstrating its potential in renewable energy applications (Park et al., 2016).

Solar Cell Efficiency and Stability : Its role in solar energy conversion is significant due to high photovoltaic efficiency. However, the material faces challenges like fast degradation under certain conditions, which has led to extensive research into understanding and mitigating these issues (Deretzis et al., 2018).

Carrier Transport in Solar Cells : The small effective masses of photocarriers in methylammonium lead iodide contribute to its efficiency in organic-inorganic perovskite solar cells. This aspect is crucial for understanding and improving photovoltaic conversion efficiency (Giorgi et al., 2013).

Ion Conduction and Photodecomposition : Studies have shown that light excitation can significantly enhance the ionic conductivity of methylammonium lead iodide, an effect that has implications for the photostability of perovskites (Kim et al., 2018).

Photoluminescence in Thin Films : Research has been conducted on enhancing the photoluminescence quantum yield of methylammonium lead iodide, particularly in the context of vacuum-deposited hybrid perovskite thin films for optoelectronic applications (Dänekamp et al., 2018).

Structural Analysis in Solar Cells : The structure of methylammonium lead iodide within mesoporous titanium dioxide, as used in high-performance solar cells, has been studied to understand the correlation between nanostructure and solar cell efficiency (Choi et al., 2014).

Temperature-Dependent Energy Levels : Understanding how temperature affects the energy levels of methylammonium lead iodide is crucial for improving solar cell performance under varying environmental conditions (Foley et al., 2015).

Mechanism of Action

Methylammonium iodide, also known as methylazanium iodide, is an organic halide with a formula of CH3NH3I . It is an ammonium salt composed of methylamine and hydrogen iodide .

Target of Action

The primary application for this compound is as a component of perovskite crystalline solar cells . It is extensively used as a precursor material for the fabrication of these solar cells .

Mode of Action

This compound interacts with its targets, primarily in the formation of perovskite solar cells. It is used in combination with lead iodide to change the morphology of the resulting perovskite materials . The hydrogen bonds are found to be the major factor that stabilizes the this compound monomers and dimers .

Biochemical Pathways

The hydrogen bonds in the this compound are proposed to be correlated with the three-dimensional halide perovskite buildup .

Result of Action

The result of this compound’s action is the formation of perovskite solar cells. These solar cells offer high conversion efficiencies . The hydrogen bonds stabilize the non-bonding I-5p orbitals, spatially perpendicular to the Pb–I–Pb bond axis, lowering their energy when the H–I interaction occurs .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. This suggests that the material seldom experiences a cubic environment, rather an increasingly distorted tetragonal one .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.HI/c1-2;/h2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWRXQXPJMPHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH3+].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74-89-5 (Parent) | |

| Record name | Methylammonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014965492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

158.970 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14965-49-2 | |

| Record name | Methanamine, hydriodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14965-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylammonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014965492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

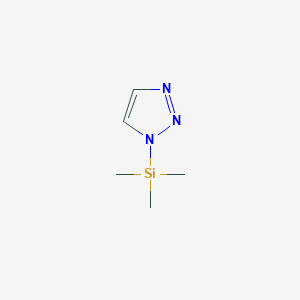

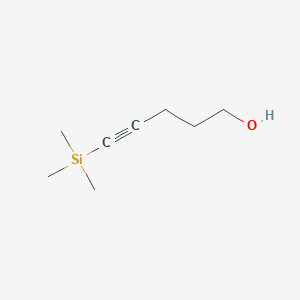

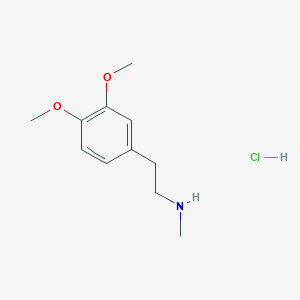

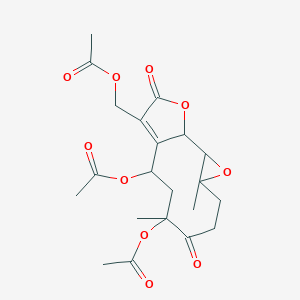

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)